N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S2/c1-24(21,22)17-7-6-16(13(17)19)12(18)15-9-14(20)5-2-3-11-10(14)4-8-23-11/h4,8,20H,2-3,5-7,9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBYSOGSNNVWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2(CCCC3=C2C=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is a complex organic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, synthesis, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 293.4 g/mol. It features a benzothiophene moiety which is known for enhancing biological effects due to its structural properties.
Research indicates that the biological activity of this compound may involve interactions with specific enzymes or receptors, modulating their activity and triggering relevant biochemical pathways. The binding affinity to these targets is crucial for its therapeutic efficacy.
Anticancer Properties
Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds in the same class have been evaluated for their ability to inhibit thioredoxin reductase (TrxR), an important target in cancer therapy. Inhibition of TrxR has been linked to selective antitumor effects in various cancer cell lines .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that it can exhibit activity against both bacterial and fungal strains, making it a candidate for further pharmacological studies . The presence of the benzothiophene moiety enhances these biological effects.
Case Studies and Research Findings
Several studies have reported on the synthesis and evaluation of related compounds:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Controlled conditions are necessary to optimize yield and purity.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity. It has been investigated for:
- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of various pathogens.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses.
The mechanism of action is believed to involve interactions with specific enzymes or receptors, which modulate biochemical pathways relevant to these therapeutic effects.
Applications in Scientific Research
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide has diverse applications across various fields:
Medicinal Chemistry
The compound's unique structure allows it to serve as a lead compound for developing new drugs targeting specific diseases. Research has focused on its potential as an anti-cancer agent due to its ability to interfere with tumor growth pathways.
Material Science
Due to its chemical properties, this compound can be explored for use in developing advanced materials with specific functionalities.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited potent activity against resistant strains of bacteria, showcasing its potential as a new antimicrobial agent.
- Anti-inflammatory Research : In vitro studies indicated that the compound could significantly reduce markers of inflammation in cell cultures treated with pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The compound’s structural analogs, particularly triazole-thione derivatives and sulfonyl-containing heterocycles synthesized in , provide a basis for comparison. Key differences lie in core heterocycles, substituents, and spectral properties.
Structural Comparison
Table 1: Structural and Functional Group Differences
Key Observations:
Physicochemical and Reactivity Implications
- Solubility: The hydroxymethyl and carboxamide groups in the target compound may enhance water solubility compared to halogenated triazoles [7–15], which rely on sulfonyl groups for polarity.
- Electrophilicity: The 2-oxoimidazolidine moiety may increase electrophilic character at the carbonyl carbon compared to the thione sulfur in [7–9], altering reactivity in nucleophilic environments.
Preparation Methods
Amide Bond Formation
The carboxamide group is introduced via coupling between the imidazolidinone amine and a carboxylic acid derivative:
-
Activating Agents : HATU, EDCl, or DCC.
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Solvents : DMF, THF, or DCM.
Example Protocol :
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Combine imidazolidinone amine (1.0 eq), methanesulfonyl-acetic acid (1.1 eq), HATU (1.5 eq), and DIPEA (3.0 eq) in DMF.
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Stir at RT for 12 hours.
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Purify via reverse-phase HPLC to isolate the product in 68–83% yield.
Optimization of Reaction Conditions
Catalyst Screening for Cyclization
Palladium catalysts (e.g., Pd₂(dba)₃) and ligands (Xantphos, DPEPhos) enhance cyclization efficiency:
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃/Xantphos | Dioxane | 120 | 72 |
| Pd[3,5-(F₃C)₂C₆H₃]₃/DPEPhos | Dioxane | 102 | 85 |
Higher yields are observed with electron-deficient palladium complexes due to improved oxidative addition kinetics.
Solvent Effects on Sulfonylation
Polar aprotic solvents (DMF, DMSO) improve sulfonyl group incorporation:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DCM | 4 | 70 |
| DMF | 2 | 88 |
| THF | 3 | 75 |
DMF’s high polarity stabilizes the transition state, accelerating sulfonylation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR : Key signals include δ 7.3–7.5 ppm (benzothiophene aromatic protons) and δ 3.1 ppm (methanesulfonyl CH₃).
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MS (ESI) : Molecular ion peak at m/z 409 [M+H]⁺ confirms molecular weight.
Challenges and Mitigation Strategies
Low Yields in Coupling Steps
Q & A
Q. Table 1: Key Synthetic Intermediates and Conditions
| Intermediate | Reaction Step | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzothiophene-hydroxylamine | Hydroxylation | NaBH₄, MeOH, 0°C, 2 h | 78 | |
| Methanesulfonyl-imidazolidine | Sulfonylation | MsCl, Et₃N, DCM, rt, 6 h | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
